6-Amino-1,6-dihydrobenzimidazole-2-thione
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Overview
Description
6-Amino-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes both an amino group and a thione group, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,6-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base. This reaction forms the benzimidazole ring with a thione group at the 2-position . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-1,6-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-Mercaptobenzimidazole: Contains a mercapto group instead of an amino group.
6-Amino-2-mercaptobenzimidazole: Similar structure but with a mercapto group at the 2-position.
Uniqueness: 6-Amino-1,6-dihydrobenzimidazole-2-thione is unique due to the presence of both an amino group and a thione group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
6-amino-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,8H2,(H,10,11) |
InChI Key |
HBUFNMRWAJPCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=S)NC2=CC1N |
Origin of Product |
United States |
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